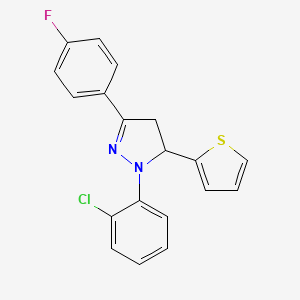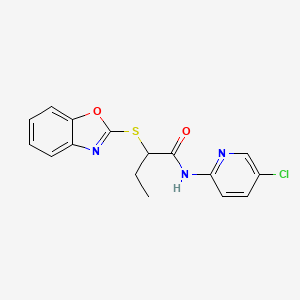
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMME-NH-Ph-Glyc-OH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of glycine derivatives, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of FMME-NH-Ph-Glyc-OH involves the inhibition of DPP-4 activity. DPP-4 is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion and reduce blood glucose levels. Inhibition of DPP-4 by FMME-NH-Ph-Glyc-OH results in increased levels of GLP-1, leading to improved glucose metabolism and insulin secretion.
Biochemical and Physiological Effects:
FMME-NH-Ph-Glyc-OH has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against DPP-4, it has been shown to exhibit anti-inflammatory and antioxidant activity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMME-NH-Ph-Glyc-OH in lab experiments include its potent inhibitory activity against DPP-4, its potential as a candidate for the treatment of type 2 diabetes, and its ability to exhibit a range of biochemical and physiological effects. However, the limitations of using FMME-NH-Ph-Glyc-OH in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving FMME-NH-Ph-Glyc-OH. These include:
1. Further studies to elucidate the mechanism of action of FMME-NH-Ph-Glyc-OH and its potential targets in the treatment of type 2 diabetes.
2. Development of more efficient synthesis methods for FMME-NH-Ph-Glyc-OH to improve its yield and purity.
3. Investigation of the potential of FMME-NH-Ph-Glyc-OH as a candidate for the treatment of other metabolic disorders such as obesity and cardiovascular disease.
4. Development of novel drug delivery systems for FMME-NH-Ph-Glyc-OH to improve its bioavailability and reduce potential toxicity.
Conclusion:
FMME-NH-Ph-Glyc-OH is a promising compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. Its potent inhibitory activity against DPP-4 and its ability to exhibit a range of biochemical and physiological effects make it a potential candidate for the treatment of type 2 diabetes and other metabolic disorders. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of FMME-NH-Ph-Glyc-OH involves the reaction of N-(2-methoxyethyl)-N-methylglycine with 4-fluorobenzoyl chloride and methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of FMME-NH-Ph-Glyc-OH as a white solid.
Applications De Recherche Scientifique
FMME-NH-Ph-Glyc-OH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a class of enzymes known as dipeptidyl peptidase-4 (DPP-4), which are involved in the regulation of glucose metabolism and insulin secretion. This makes FMME-NH-Ph-Glyc-OH a potential candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O4S/c1-19-8-7-14-12(16)9-15(20(2,17)18)11-5-3-10(13)4-6-11/h3-6H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZFXUCYMDKFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![1-methyl-3-(3-phenoxyphenyl)benzo[f]quinoline](/img/structure/B5179976.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B5180016.png)
![4-[(4-chlorobenzyl)oxy]-N-(3,4-dimethylphenyl)-3-methoxybenzamide](/img/structure/B5180019.png)
![ethyl (4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5180021.png)